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Compound of Interest

Compound Name: Isoxazole-3-carbaldehyde

Cat. No.: B1319062 Get Quote

This in-depth technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of isoxazole-3-carbaldehyde and its derivatives. Aimed at

researchers, scientists, and professionals in drug development, this document details the

prevalent computational methodologies, presents key data in a structured format, and

visualizes the typical workflow involved in such theoretical investigations. Isoxazole-3-
carbaldehyde serves as a versatile building block in the synthesis of various bioactive

molecules, making a thorough understanding of its electronic and structural properties crucial

for the design of new therapeutic agents.[1]

Computational Methodology
The primary tool for the quantum chemical analysis of isoxazole derivatives is Density

Functional Theory (DFT).[2] This approach has proven effective for calculating the electronic

structure and predicting the properties of molecules.[2]

Experimental Protocols: Computational Details
A common and robust methodology employed in the literature for isoxazole derivatives involves

the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3]

[4] This functional is often paired with Pople-style basis sets, such as 6-311G++(d,p) or 6-

311++G(d,p), which provide a good balance between accuracy and computational cost for

systems of this size.[3][4]
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Geometry Optimization: The initial step in the computational protocol is the full geometry

optimization of the molecule. This process seeks to find the lowest energy conformation of the

molecule, providing key data on bond lengths, bond angles, and dihedral angles.[2]

Frequency Calculations: Following optimization, frequency calculations are typically performed

at the same level of theory to confirm that the optimized structure corresponds to a true energy

minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

These calculations also provide thermodynamic data.

Analysis of Molecular Properties: Once a stable geometry is confirmed, a range of electronic

properties are calculated to understand the molecule's reactivity and intermolecular interaction

potential. These include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a critical indicator of molecular stability and reactivity.[3]

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge

distribution and predict sites for electrophilic and nucleophilic attack.[3]

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative

interactions and stabilizing effects within the molecule.[3]

Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on

each atom in the molecule.[3]

Data Presentation: Calculated Molecular Properties
While specific, comprehensive computational data for the parent isoxazole-3-carbaldehyde
molecule is not readily available in the cited literature, this section presents calculated data for

the core isoxazole ring and a representative derivative to illustrate the typical outputs of these

theoretical studies.

Calculated Geometric Parameters for Isoxazole
The following table summarizes the calculated bond lengths for the unsubstituted isoxazole

ring, providing a foundational understanding of its geometry.
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Bond DFT (B3LYP/6-31G**) Bond Length (Å)

O1 - N2 1.419

N2 - C3 1.307

C3 - C4 1.423

C4 - C5 1.346

C5 - O1 1.354

Data sourced from a comparative study on the

geometric and electronic structure of isoxazole

derivatives.[5]

Calculated Properties for Phenylisoxazole-3-
Carbaldehyde Derivatives
To provide an example of the data generated for substituted isoxazole-3-carbaldehydes, the

following tables would typically be populated with information derived from studies on its

derivatives, such as semicarbazones or isonicotinylhydrazones.[3][4] These studies perform

comprehensive analyses of the geometric and electronic properties.

Table 2: Representative Geometric Parameters for a Phenylisoxazole-3-Carbaldehyde
Derivative (Illustrative)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (°)

Dihedral
Angle (α)

C(x) C(y) C(z) N(w) data

Dihedral

Angle (β)
C(y) C(z) N(w) N(v) data

Dihedral

Angle (δ)
C(z) N(w) N(v) C(u) data
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Note: This table is illustrative. Specific values are found in detailed computational studies of the

derivatives.[3]

Table 3: Representative Electronic Properties for a Phenylisoxazole-3-Carbaldehyde
Derivative (Illustrative)

Property Value (eV)

HOMO Energy data

LUMO Energy data

HOMO-LUMO Gap (Eg) data

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity.[3]

Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical calculation of

an isoxazole derivative, from initial structure input to the final analysis of its molecular

properties.
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Computational Chemistry Workflow for Isoxazole Derivatives

Input Preparation

Quantum Chemical Calculation

Analysis of Results

Property Calculation & Interpretation

Initial Molecular Structure
(Isoxazole-3-carbaldehyde)

Geometry Optimization
(DFT/B3LYP/6-311G++(d,p))

Frequency Calculation

Verify Minimum Energy
(No Imaginary Frequencies)

Calculate Electronic Properties
(HOMO, LUMO, MEP, NBO)

Structure Validated

Data Extraction & Analysis
(Bond Lengths, Angles, Energies)
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Caption: A flowchart of the quantum chemical calculation process.
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In conclusion, quantum chemical calculations, particularly using DFT, are indispensable for

elucidating the structural and electronic characteristics of isoxazole-3-carbaldehyde and its

derivatives. The insights gained from these computational studies are vital for understanding

molecular stability, reactivity, and potential as scaffolds in drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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